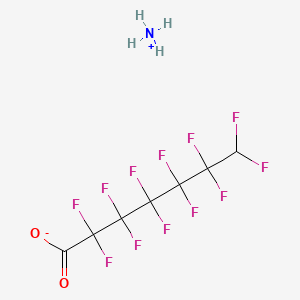
Ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate is a fluorinated organic compound with the molecular formula C₇H₅F₁₂NO₂. It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate typically involves the reaction of heptanoic acid with fluorinating agents to introduce the fluorine atoms. The resulting perfluorinated heptanoic acid is then neutralized with ammonium hydroxide to form the ammonium salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is carefully controlled to ensure the complete fluorination of the heptanoic acid and the subsequent neutralization to form the ammonium salt .
Chemical Reactions Analysis
Types of Reactions: Ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate primarily undergoes substitution reactions due to the presence of the fluorine atoms. These reactions can include nucleophilic substitution where the fluorine atoms are replaced by other nucleophiles .
Common Reagents and Conditions: Common reagents used in these reactions include strong nucleophiles such as hydroxide ions or amines. The reactions typically occur under mild conditions due to the high reactivity of the fluorinated compound .
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with hydroxide ions can produce heptanoic acid derivatives, while reaction with amines can produce amide derivatives .
Scientific Research Applications
Ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it is studied for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation . In industry, it is used in the production of fluorinated polymers and surfactants .
Mechanism of Action
The mechanism of action of ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can affect various biochemical pathways, making the compound useful in a range of applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other perfluorinated carboxylates such as ammonium perfluorooctanoate and ammonium perfluorononanoate .
Uniqueness: What sets ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate apart is its specific chain length and the number of fluorine atoms, which provide a unique balance of hydrophobicity and reactivity. This makes it particularly useful in applications where both properties are desired .
Biological Activity
Ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate (commonly referred to as ammonium dodecafluoroheptanoate) is a member of the per- and polyfluoroalkyl substances (PFAS) family. This compound has gained attention due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound based on diverse research findings.
Ammonium dodecafluoroheptanoate is characterized by a long carbon chain fully substituted with fluorine atoms. This structure imparts significant hydrophobic and lipophobic properties, making it useful in various industrial applications. Its chemical formula is C7F13COONH4, and it is often used in formulations requiring surface-active agents.
Toxicity and Health Effects
Research indicates that PFAS compounds can exhibit various toxicological effects. Studies have shown that exposure to ammonium dodecafluoroheptanoate may lead to:
- Endocrine Disruption : PFAS have been linked to alterations in hormone levels and reproductive health.
- Immunotoxicity : Evidence suggests that PFAS can impair immune responses in both animal models and human populations.
- Liver Toxicity : Animal studies have reported liver damage associated with PFAS exposure.
A review of current literature highlights the need for further investigation into the specific mechanisms of toxicity related to ammonium dodecafluoroheptanoate.
Case Studies
- Case Study on Immune Response : A study conducted on rodents exposed to various PFAS compounds found that those administered ammonium dodecafluoroheptanoate showed significant reductions in antibody production following vaccination. This suggests potential implications for vaccine efficacy in populations exposed to PFAS .
- Liver Function Analysis : In another study focusing on liver function tests in rats exposed to high doses of ammonium dodecafluoroheptanoate, researchers observed elevated liver enzymes indicative of hepatic stress. These findings align with broader concerns regarding PFAS-related hepatotoxicity .
Environmental Impact
The persistence of PFAS in the environment poses significant ecological risks. Ammonium dodecafluoroheptanoate has been detected in various environmental matrices including soil and water systems. Its resistance to degradation raises concerns about bioaccumulation and long-term ecological effects.
Environmental Persistence Data
Properties
CAS No. |
376-34-1 |
|---|---|
Molecular Formula |
C7H5F12NO2 |
Molecular Weight |
363.10 g/mol |
IUPAC Name |
azanium;2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate |
InChI |
InChI=1S/C7H2F12O2.H3N/c8-1(9)3(10,11)5(14,15)7(18,19)6(16,17)4(12,13)2(20)21;/h1H,(H,20,21);1H3 |
InChI Key |
XLOKWMRUDKMDSC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















